molecular formula C17H21NO5 B14942043 Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

Cat. No.: B14942043
M. Wt: 319.4 g/mol
InChI Key: RXYSBWAAEWVVBD-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazole ring. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to target proteins or enzymes. The oxazole ring may facilitate interactions with nucleic acids or other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the oxazole ring, hydroxy group, and methoxyphenyl group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H21NO5/c1-4-22-16(19)14-11-15(23-18-14)17(2,20)10-9-12-5-7-13(21-3)8-6-12/h5-8,11,20H,4,9-10H2,1-3H3

InChI Key

RXYSBWAAEWVVBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(CCC2=CC=C(C=C2)OC)O

Origin of Product

United States

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